

# An In-Depth Technical Guide to the Spectroscopic Data of Dihydrotanshinone I

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## Compound of Interest

Compound Name: Dihydrotanshinone I

Cat. No.: B1244461

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Dihydrotanshinone I**, a bioactive natural product isolated from *Salvia miltiorrhiza* Bunge (Danshen). The information presented herein is essential for the identification, characterization, and quality control of this compound in research and drug development settings.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR data provide detailed information about the carbon-hydrogen framework of **Dihydrotanshinone I**.

### $^{13}\text{C}$ NMR Spectroscopic Data

The  $^{13}\text{C}$  NMR spectrum of **Dihydrotanshinone I** displays 18 distinct carbon signals, consistent with its molecular formula ( $\text{C}_{18}\text{H}_{14}\text{O}_3$ ). The chemical shifts, recorded in deuterated chloroform ( $\text{CDCl}_3$ ), are summarized in Table 1. The assignments are based on data reported in the literature and are consistent with the abietane diterpenoid structure.<sup>[1]</sup>

Table 1:  $^{13}\text{C}$  NMR Chemical Shift Data of **Dihydrotanshinone I**

Atom No.	Chemical Shift ( $\delta$ ) ppm
1	29.8
2	72.9
3	16.9
4	121.2
5	145.8
6	117.5
7	123.8
8	129.5
9	135.2
10	142.9
11	182.5
12	176.8
13	124.7
14	129.8
15	111.8
16	152.1
17	21.4
18	16.9

Solvent: CDCl<sub>3</sub>

## <sup>1</sup>H NMR Spectroscopic Data

The <sup>1</sup>H NMR spectrum provides information on the number and types of protons and their connectivity. While a complete, assigned dataset with coupling constants from a primary peer-reviewed source is not readily available in the public domain, typical chemical shift ranges for

key protons can be inferred from the structure and related compounds. A comprehensive analysis would require 2D NMR experiments such as COSY, HSQC, and HMBC for unambiguous assignments.

## Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

### Mass Spectrometric Data

The mass spectrum of **Dihydrotanshinone I** confirms its molecular formula,  $C_{18}H_{14}O_3$ . High-resolution mass spectrometry (HRMS) provides the exact mass, which is a critical parameter for compound identification.

Table 2: Mass Spectrometry Data of **Dihydrotanshinone I**

Parameter	Value
Molecular Formula	$C_{18}H_{14}O_3$
Molecular Weight	278.31 g/mol
Exact Mass	278.0943 g/mol

## Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

### Infrared Spectroscopic Data

The IR spectrum of **Dihydrotanshinone I** exhibits characteristic absorption bands corresponding to its key functional groups. The precise peak positions can vary slightly depending on the sample preparation method.

Table 3: Characteristic IR Absorption Bands of **Dihydrotanshinone I**

Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
~1680 - 1650	C=O stretching (quinone)
~1600 - 1450	C=C stretching (aromatic)
~1250 - 1000	C-O stretching (furan)
~3000 - 2850	C-H stretching (aliphatic)

## Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of spectroscopic data. The following are generalized procedures for obtaining the spectroscopic data of **Dihydrotanshinone I**.

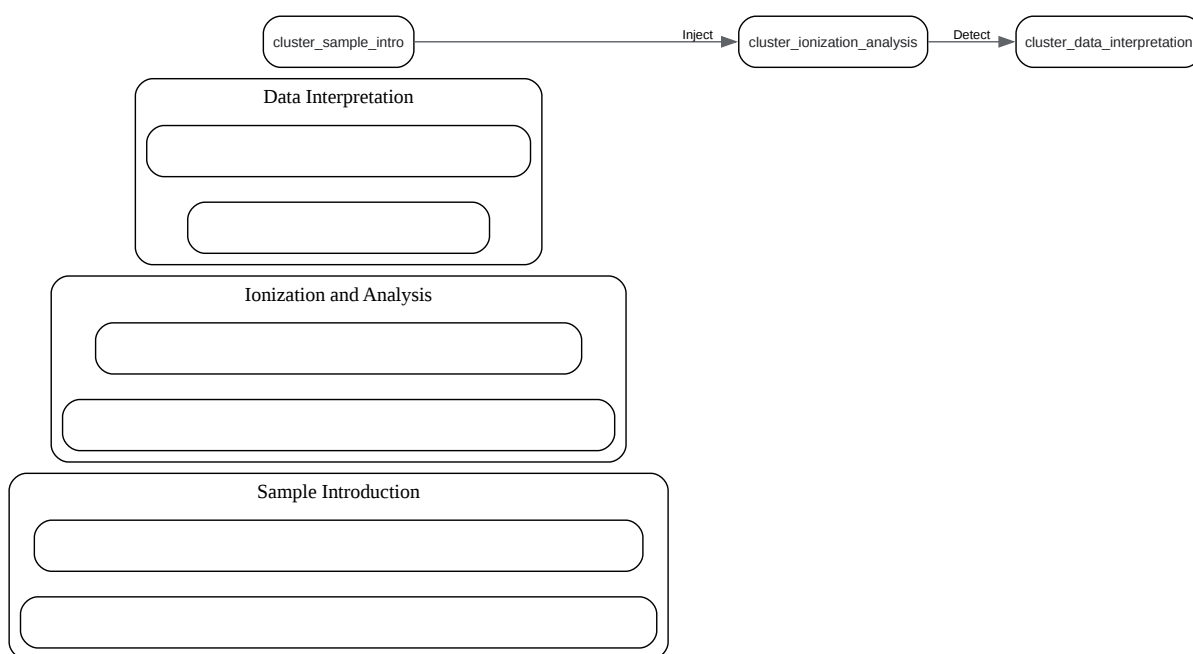
### NMR Spectroscopy Protocol

A standardized protocol for acquiring NMR spectra of **Dihydrotanshinone I** would involve the following steps:

Caption: Workflow for NMR data acquisition and processing.

### Mass Spectrometry Protocol

The following outlines a general procedure for obtaining the mass spectrum of **Dihydrotanshinone I**:



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Caption: General workflow for mass spectrometry analysis.

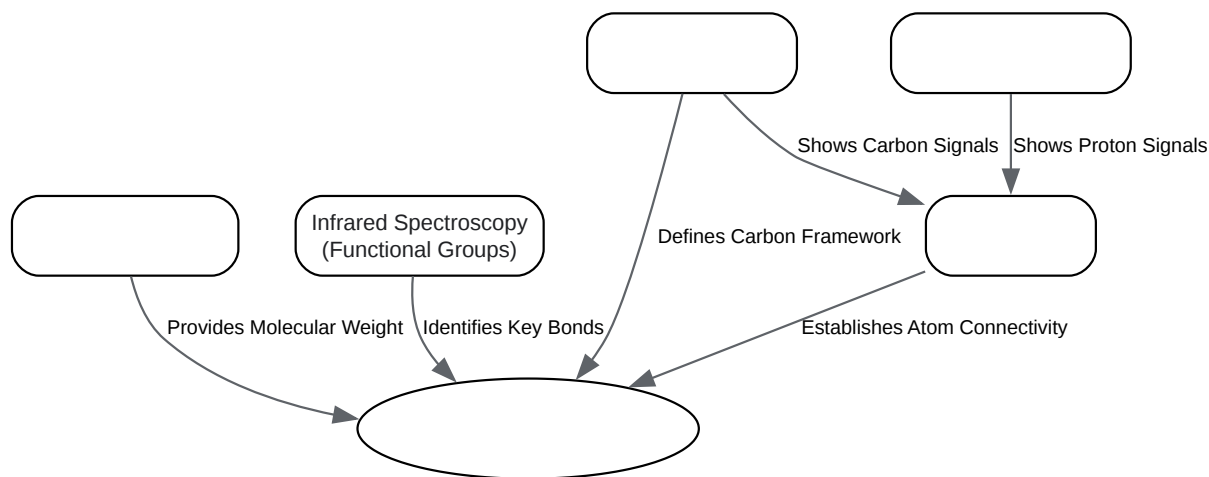
## Infrared Spectroscopy Protocol

A typical protocol for acquiring the IR spectrum of a solid sample like **Dihydrotanshinone I** is as follows:

Caption: Workflow for obtaining an IR spectrum.

# Logical Relationships in Spectroscopic Data Analysis

The interpretation of spectroscopic data involves a logical workflow to deduce the chemical structure of an unknown compound.



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Caption: Logical flow of spectroscopic data in structure elucidation.

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## References

- 1. [spectrabase.com](https://www.spectrabase.com) [spectrabase.com]
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